N-2-(2,3-Didehydro)-moclobemide
説明
特性
分子式 |
C₁₃H₁₅ClN₂O₂ |
|---|---|
分子量 |
266.72 |
製品の起源 |
United States |
科学的研究の応用
Pharmacological Properties
N-2-(2,3-Didehydro)-moclobemide retains the pharmacological profile of moclobemide, acting as a selective and reversible inhibitor of MAO-A. This mechanism leads to increased levels of monoamines such as serotonin, norepinephrine, and dopamine in the brain, which are crucial for mood regulation. The compound's structure allows it to exhibit similar efficacy with potentially fewer side effects compared to traditional irreversible MAO inhibitors.
Key Mechanisms:
- Inhibition of MAO-A : This results in decreased metabolism of monoamines, enhancing neurotransmitter availability.
- Short Half-Life : The compound has a rapid onset and offset of action, allowing for flexible dosing regimens.
Therapeutic Applications
- Major Depressive Disorder :
- Bipolar Disorder :
- Anxiety Disorders :
- Chronic Pain Management :
- Cognitive Disorders :
Comparative Efficacy
A summary of comparative studies reveals that N-2-(2,3-Didehydro)-moclobemide is generally well-tolerated and exhibits fewer adverse effects than traditional antidepressants:
| Medication Type | Efficacy | Side Effects | Notes |
|---|---|---|---|
| N-2-(2,3-Didehydro)-moclobemide | Comparable to TCAs/SSRIs | Fewer gastrointestinal issues; no sexual dysfunction reported | Rapid onset; flexible dosing |
| Tricyclic Antidepressants | Effective but with higher side effects | Anticholinergic effects; sedation; cardiovascular risks | Requires dietary restrictions |
| Selective Serotonin Reuptake Inhibitors | Effective for MDD | Gastrointestinal issues; sexual dysfunction common | Often requires longer titration |
類似化合物との比較
Comparison with Similar Compounds
MAO Inhibitors
- Key Findings :
Tricyclic Antidepressants (TCAs) and SSRIs
- Key Findings :
Structural and Pharmacokinetic Comparisons
準備方法
Starting Material Preparation
The synthesis begins with the preparation of moclobemide or its analogs as precursors. Moclobemide itself is synthesized via condensation of 4-chloro-N-(2-hydroxyethyl)benzamide with morpholine derivatives. For N-2-(2,3-Didehydro)-moclobemide, the precursor undergoes modification to introduce the didehydro moiety. A critical intermediate is 4-chloro-N-(2-hydroxyethyl)benzamide, which is synthesized by reacting 4-chlorobenzoyl chloride with ethanolamine under basic conditions.
Key Reaction Conditions:
Introduction of the Didehydro Group
The didehydro group is introduced via dehydrogenation or elimination reactions. One method involves treating a halogenated intermediate (e.g., 2-bromoethyl derivative) with a strong base to induce β-elimination.
Example Protocol:
-
Halogenation: React the hydroxyl group of the intermediate with phosphorus tribromide (PBr₃) in anhydrous ether.
-
Elimination: Treat the brominated compound with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 80°C.
Alternative approaches use metal catalysts for dehydrogenation. For instance, palladium on carbon (Pd/C) under hydrogen atmosphere facilitates selective dehydrogenation of saturated bonds:
-
Substrate: Moclobemide analog with a saturated ethyl side chain.
-
Catalyst: 5% Pd/C (10% w/w).
-
Conditions: 120°C, 24 hours.
Cyclization and Dehydration Strategies
Acid-Catalyzed Cyclization
A patent describes cyclization of a linear intermediate using organic acids (e.g., acetic acid) or inorganic acids (e.g., hydrochloric acid). This step forms the morpholine ring while concurrently introducing the didehydro group.
Procedure:
Metal-Mediated Reduction and Cyclization
Zinc or iron powder in acidic media reduces nitro groups or facilitates cyclization. For example:
-
Substrate: Nitro-containing precursor.
-
Reducing Agent: Zinc powder (3 equivalents).
-
Acid: Hydrochloric acid (1M).
-
Temperature: 50°C.
-
Outcome: Simultaneous reduction and cyclization yield the didehydro product.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (1:3 v/v) as eluent. High-performance liquid chromatography (HPLC) with a C18 column ensures >98% purity.
Spectroscopic Validation
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.20 (m, 2H, CH₂), 3.75 (m, 4H, morpholine-H), 2.95 (m, 2H, CH₂).
-
-
Mass Spectrometry (MS):
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Catalyst/Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Halogenation-Elimination | Bromination, t-BuOK | PBr₃, t-BuOK | 70–75 | 95 |
| Acid-Catalyzed Cyclization | HCl reflux | HCl | 68–72 | 97 |
| Metal-Mediated Reduction | Zn/HCl | Zn, HCl | 65–70 | 93 |
Trade-offs:
-
Halogenation-Elimination: Higher yield but requires hazardous brominating agents.
-
Acid-Catalyzed Cyclization: Simpler workflow but lower regioselectivity.
Challenges and Optimization Opportunities
Q & A
Basic Research Questions
Q. What is the mechanistic basis for N-2-(2,3-Didehydro)-moclobemide's selectivity as a reversible monoamine oxidase-A (MAO-A) inhibitor, and how does this influence experimental design in preclinical studies?
- Answer : N-2-(2,3-Didehydro)-moclobemide selectively inhibits MAO-A, reducing serotonin and norepinephrine degradation without irreversible enzyme inactivation. This reversibility minimizes the risk of hypertensive crises compared to non-selective MAO inhibitors. In preclinical studies, researchers should monitor enzyme recovery kinetics post-inhibition and use assays differentiating MAO-A/MAO-B activity (e.g., substrate-specific fluorometric assays). Dose-response studies should account for the compound’s short half-life and reversible binding .
Q. What are the validated outcome measures for assessing N-2-(2,3-Didehydro)-moclobemide’s antidepressant efficacy in animal models?
- Answer : The Hamilton Depression Scale (HAMD) and Montgomery-Åsberg Depression Rating Scale (MADRS) are gold-standard tools adapted for animal models. Behavioral paradigms like the forced swim test (FST) and tail suspension test (TST) should be combined with neurochemical assays (e.g., microdialysis for serotonin levels) to validate target engagement. Ensure blinding and standardized scoring protocols to reduce bias .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical trial data regarding N-2-(2,3-Didehydro)-moclobemide’s efficacy in social anxiety disorder (SAD)?
- Answer : Discrepancies arise from variability in dosing (300–900 mg/day), trial duration (8–24 weeks), and outcome measures. For example, Schneier et al. (1998) found no significant difference vs. placebo using the Liebowitz Social Anxiety Scale (LSAS), while Prasko et al. noted improved anxiety with combined CBT and moclobemide. To reconcile these, meta-analyses should stratify by dose, duration, and adjunct therapies. Use mixed-effects models to account for heterogeneity .
Q. What methodological considerations are critical for evaluating N-2-(2,3-Didehydro)-moclobemide’s long-term efficacy in dysthymic depression?
- Answer : Dysthymia trials require extended follow-up (≥6 months) and standardized diagnostic criteria (e.g., DSM-5). Control for comorbid anxiety and major depression using structured interviews (e.g., MINI). Pharmacokinetic monitoring is essential due to CYP2C19 polymorphism effects on metabolism. Include relapse prevention endpoints (e.g., time to recurrence) and adjust for placebo response rates (~30% in chronic disorders) .
Q. How does N-2-(2,3-Didehydro)-moclobemide’s safety profile compare to tricyclic antidepressants (TCAs) in elderly populations, and what study designs optimize this assessment?
- Answer : Moclobemide lacks anticholinergic and cardiotoxic effects, making it safer for elderly patients. Comparative trials should use double-blind crossover designs with geriatric-specific metrics (e.g., anticholinergic burden scale, orthostatic hypotension monitoring). Include CYP2D6 genotyping to identify slow metabolizers at risk of drug interactions. Safety endpoints should prioritize falls, cognitive decline, and QTc prolongation .
Methodological Recommendations
- Pharmacokinetic Studies : Use population PK modeling to assess CYP2C19/2D6 interactions. Include tyramine challenge tests at doses >600 mg/day to evaluate pressor response risks .
- Neuroimaging : Pair fMRI with emotional face-processing tasks to quantify amygdala reactivity changes in SAD trials .
- Data Analysis : Apply machine learning to identify predictors of response (e.g., baseline serotonin metabolites, genetic polymorphisms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
